molecular formula C8H10N2O4 B031600 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- CAS No. 21581-49-7

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-

Cat. No.: B031600
CAS No.: 21581-49-7
M. Wt: 198.18 g/mol
InChI Key: GAWRYVJRKWPEFX-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is a synthetic organic compound of significant research interest due to its unique structure, which combines a catechol (1,2-benzenediol) core with both an aminoethyl and a nitro functional group. This molecular architecture suggests potential as a multi-functional biochemical probe. The catechol and primary amine motifs are characteristic of catecholamines like dopamine , while the nitro group is a key feature in various redox-active molecules and nitroxide precursors . This compound is primarily investigated in chemical and biochemical research for its potential applications. Its proposed research value includes serving as a precursor for the synthesis of novel nitroxide radicals, which are stable free radicals widely used as spin labels and probes in Electron Paramagnetic Resonance (EPR) spectroscopy to study protein dynamics, membrane properties, and oxygen concentration in biological systems . Furthermore, the distinct redox properties imparted by the catechol and nitro groups make it a candidate for studying antioxidant mechanisms and oxidative stress in experimental models. Researchers are also exploring its utility as a building block in organic synthesis and polymer chemistry. The mechanism of action in research settings is hypothesized to involve its redox-active functional groups. The catechol moiety can undergo oxidation, while the nitro group can be reduced to form reactive intermediates or stable nitroxides, allowing it to participate in and modulate electron transfer processes . Please note: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Handle with appropriate safety precautions.

Properties

IUPAC Name

4-(2-aminoethyl)-5-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWRYVJRKWPEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448788
Record name 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21581-49-7
Record name 6-Nitrodopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21581-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Transformations of 1,2 Benzenediol, 4 2 Aminoethyl 5 Nitro

Established Synthetic Methodologies for Nitrocatecholamines

The synthesis of nitrocatecholamines, including 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- (also known as 6-nitrodopamine), involves strategic chemical steps to correctly position the nitro group and the aminoethyl side chain on the catechol ring. nih.govlookchem.com

Introduction of the Nitro Group in Benzenediol Derivatives

The introduction of a nitro group onto a benzenediol (catechol) ring is a critical step in the synthesis of nitrocatecholamines. This is typically achieved through electrophilic aromatic substitution. A common method involves the direct nitration of dopamine (B1211576) or a protected catechol derivative. For instance, a simple electrophilic aromatic substitution-type nitration can be performed on dopamine using sodium nitrite (B80452) (NaNO2) in the presence of a strong acid like sulfuric acid (H2SO4). researchgate.net

Another strategy involves the nitration of a protected 1,3-benzenediol derivative. For example, 1,3-bis(methylcarbonato)benzene can be nitrated with a mixture of concentrated nitric acid and sulfuric acid. This method shows high conversion, yielding a mononitro-1,3-benzenediol with high regioselectivity, which can then be further processed. google.com The presence of electron-withdrawing groups, such as the nitro group, on the phenol (B47542) structure enhances its acidic strength. ncert.nic.in

Strategies for Aminoethyl Side Chain Formation

The formation or placement of the aminoethyl side chain on the catechol nucleus is another fundamental aspect of synthesizing the target compound. There are two primary strategies for achieving this:

Building the side chain onto a catechol precursor: This approach often starts with an appropriately substituted benzaldehyde (B42025). A Knoevenagel condensation of the benzaldehyde with a nitroalkane, such as nitroethane, yields a β-nitrostyryl derivative. mdma.ch This intermediate contains the carbon framework for the side chain, which is then chemically modified in subsequent steps.

Modifying a molecule with a pre-existing side chain: The canonical biosynthetic pathway for catecholamines serves as a model for this strategy. nih.govresearchgate.net This pathway starts with the amino acid tyrosine, which is hydroxylated to form L-DOPA. L-DOPA already contains the basic catechol structure and the precursor to the aminoethyl side chain. A decarboxylation step then converts L-DOPA to dopamine, which possesses the complete 4-(2-aminoethyl)-1,2-benzenediol structure ready for nitration. youtube.comyoutube.comyoutube.com

Chemoselective Reductions in Nitrostyrene Precursors

When the synthetic route involves a β-nitrostyrene intermediate, a key transformation is the chemoselective reduction of both the carbon-carbon double bond and the nitro group to form the saturated primary amine of the phenethylamine (B48288) structure. beilstein-journals.orgbeilstein-journals.org

Several reducing systems have been developed for this purpose:

Sodium borohydride (B1222165) (NaBH4) with Copper(II) chloride (CuCl2): This system provides a facile, one-pot procedure for the reduction of substituted β-nitrostyrenes. The reaction is typically carried out under mild conditions and gives good yields (62–83%) in a short time frame (10-30 minutes) without requiring an inert atmosphere. beilstein-journals.orgbeilstein-journals.orgnih.govchemrxiv.org

Sodium bis-(2-methoxyethoxy)aluminum dihydride (Red-Al): This reducing agent is also effective for converting β-nitrostyryl derivatives to the corresponding β-phenethylamines. It has been shown to be successful where other hydrides like lithium aluminum hydride (LiAlH4) may result in incomplete reduction, particularly with phenolic β-nitrostyrenes. mdma.ch

Lithium aluminum hydride (LiAlH4): While commonly used for such reductions, LiAlH4 can sometimes lead to incomplete reactions or the formation of side products, and it requires careful handling under an inert atmosphere. mdma.chchemrxiv.org

Table 1: Reduction of Substituted β-Nitrostyrene Analogs using NaBH₄/CuCl₂ System This interactive table summarizes the yields for the synthesis of various phenethylamine derivatives from their corresponding β-nitrostyrene precursors using a sodium borohydride and copper(II) chloride system. The data is based on reported experimental findings. beilstein-journals.orgbeilstein-journals.org

EntryStarting β-NitrostyreneProduct PhenethylamineReaction Time (min)Yield (%)
1β-Nitrostyrene2-Phenylethan-1-amine1083
22,5-Dimethoxy-β-nitrostyrene2-(2,5-Dimethoxyphenyl)ethan-1-amine1082
32,5-Dimethoxy-β-methyl-β-nitrostyrene1-(2,5-Dimethoxyphenyl)propan-2-amine3062
43,4-Dimethoxy-β-nitrostyrene2-(3,4-Dimethoxyphenyl)ethan-1-amine1082
53,4,5-Trimethoxy-β-nitrostyrene2-(3,4,5-Trimethoxyphenyl)ethan-1-amine3065
6Benzo[d] beilstein-journals.orgnih.govdioxol-5-yl-β-nitrostyrene2-(Benzo[d] beilstein-journals.orgnih.govdioxol-5-yl)ethan-1-amine3071

Reaction Mechanisms in Synthesis of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-

The mechanism for the formation of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- depends on the synthetic approach.

In the case of direct nitration of dopamine, the reaction proceeds via an electrophilic aromatic substitution . The catechol ring is electron-rich and thus activated towards electrophiles. A nitronium ion (NO2+), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. It attacks the benzene (B151609) ring, preferentially at the position ortho or para to the activating hydroxyl groups and meta to the deactivating aminoethyl group. The presence of the hydroxyl groups directs the substitution to the 5- or 6-position.

An alternative mechanism has been proposed for the formation of the compound under oxidative conditions, mimicking biological processes. This pathway involves the initial oxidation of the dopamine catechol moiety to form a highly reactive dopamine quinone . This quinone is an electrophilic species that can then be attacked by a nucleophile. In the presence of nitrite ions (NO2-), the nitrite acts as the nucleophile, attacking the quinone ring to yield the 6-nitrodopamine product. nih.govacs.org This mechanism is believed to be relevant in peroxide-dependent oxidation pathways of dopamine. acs.orgacs.org

Derivatization and Functionalization of the 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- Scaffold

The 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- scaffold is a versatile platform for further chemical modification and functionalization. The nitro group itself is a critical functionalization of the dopamine structure. It acts as an electron-withdrawing group, which lowers the pKa of the catechol hydroxyls and makes the molecule more resistant to oxidation compared to dopamine, especially at higher pH values. nih.govsusos.comacs.org

This enhanced stability and unique reactivity have been exploited in several ways:

Polymer Conjugation: The compound can be covalently attached as a terminal group to polymers. For example, it has been end-functionalized onto four-arm poly(ethylene glycol) (PEG) to create PEG-nitrodopamine (PEG-ND) hydrogels. researchgate.netacs.org

Surface Modification and Coatings: Nitrocatechols, including nitrodopamine, are powerful surface-active compounds. susos.com They can spontaneously form self-assembling monolayers on a variety of metal and metal oxide surfaces, such as iron oxide, titanium oxide, and gold. susos.com This property is used to functionalize nanoparticles for biomedical applications and to create functional coatings on various materials. nih.govnih.govfrontiersin.org

Synthesis of Bifunctional Molecules: The scaffold has been used to create bifunctional enzyme inhibitors. By linking a nitrocatechol unit to another pharmacophore via a spacer, molecules with dual activity can be synthesized. For example, bifunctional inhibitors of catechol-O-methyltransferase (COMT) have been developed based on this principle. nih.gov

Analytical Derivatization: For analytical purposes, the catechol and amine groups can be derivatized to improve their properties for techniques like gas chromatography. Reagents like heptafluorobutyryl chloride can react with the hydroxyl and amine groups to form stable derivatives suitable for detection. nih.govsci-hub.se

Comparison of Synthetic Yields and Selectivity in Nitrated Catecholamine Production

The efficiency of producing nitrated catecholamines varies significantly depending on the chosen synthetic pathway. A comparison of yields and selectivity highlights the advantages and disadvantages of different methodologies.

Multi-step Synthesis via Nitrostyrene Reduction: This is a robust and high-yielding laboratory method for producing various phenethylamines. The reduction of β-nitrostyrenes using systems like NaBH4/CuCl2 consistently provides yields in the range of 62% to 83% for the final amine product (as shown in Table 1). beilstein-journals.orgbeilstein-journals.org While this route is efficient, it involves multiple steps: starting material synthesis, Knoevenagel condensation to form the nitrostyrene, and the final reduction.

Direct Nitration of Catecholamines/Derivatives: Direct nitration can be effective but may face challenges with selectivity and harsh reaction conditions. A patented process for nitrating a protected 1,3-benzenediol derivative reported a high conversion of 95% to the desired mononitro isomer, but this requires subsequent hydrolysis and reduction steps. google.com Direct nitration of dopamine itself can lead to mixtures of products and potential degradation if conditions are not carefully controlled.

Oxidative/Enzymatic Formation: The synthesis of 6-nitrodopamine from dopamine under peroxide-dependent oxidative conditions, which may mimic some biological processes, results in very low yields. Studies have reported the formation of the product in micromolar (µM) concentrations. For example, treating 1 mM of dopamine with horseradish peroxidase and hydrogen peroxide in the presence of nitrite yielded 6-nitrodopamine at a concentration of approximately 2 µM. nih.govacs.org This pathway is significant for mechanistic understanding but is not a practical method for preparative synthesis.

Table 2: Comparative Overview of Synthetic Strategies for Nitrated Catecholamines This interactive table provides a summary and comparison of different synthetic routes, focusing on their yields and general conditions.

Synthetic StrategyKey Reagents/SystemTypical YieldSelectivityNotes
Nitrostyrene ReductionNaBH₄ / CuCl₂62-83% beilstein-journals.orgbeilstein-journals.orgHigh for primary amine formationMulti-step route, but reduction is efficient and one-pot.
Nitrostyrene ReductionRed-AlGood yields mdma.chGoodEffective for phenolic substrates where other hydrides may fail. mdma.ch
Direct Nitration (Protected)HNO₃ / H₂SO₄~95% conversion google.comHigh regioselectivityRequires protection and deprotection/reduction steps. google.com
Oxidative FormationDopamine, H₂O₂, Peroxidase, NO₂⁻Low (µM scale) nih.govacs.orgForms a mixture of productsNot suitable for bulk synthesis; mechanistically important. nih.gov

Advanced Spectroscopic and Computational Analyses of 1,2 Benzenediol, 4 2 Aminoethyl 5 Nitro

Molecular Conformation and Isomeric Studies

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- are fundamental to understanding its chemical reactivity and interactions. Computational chemistry provides powerful tools to explore these aspects.

Density Functional Theory (DFT) Based Conformational Analysis

While comprehensive DFT-based conformational analyses specifically for 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- are not extensively detailed in publicly available literature, the methodologies for such studies are well-established. For the parent compound, dopamine (B1211576), detailed conformational analyses have been performed, indicating that the anti-distal conformer, where the amino group is oriented away from the catechol ring, is the most stable. It is anticipated that a similar conformational preference would be observed for the nitro-substituted derivative, although the strong electron-withdrawing nature of the nitro group could influence the potential energy landscape. DFT calculations have been employed to investigate the binding of 5-nitrodopamine to iron oxide nanoparticles, suggesting that the computational study of this molecule is an active area of research.

Potential Energy Surface Mapping and Rotational Isomerism

Detailed potential energy surface (PES) mapping and a thorough analysis of the rotational isomerism for 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- have not been widely published. Such studies would involve systematically rotating the bonds of the aminoethyl side chain and the nitro group to identify all energy minima and the transition states connecting them. For the related molecule, protonated dopamine, computational studies have identified the anti-distal conformer as the lowest energy state, with coplanar α and β trans rotamers being relatively stable but more energetic acs.org. It is plausible that the nitro-substituted compound exhibits a similarly complex rotational isomerism, with the bulky and polar nitro group introducing additional rotational barriers and potentially new stable conformers.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. These experimental methods, when combined with computational predictions, allow for a detailed assignment of the observed vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-, also known as nitrodopamine (NDP), several key vibrational modes have been identified. These are crucial for confirming the presence of the nitro, catechol, and aminoethyl moieties.

Wavenumber (cm⁻¹)AssignmentFunctional Group
1542Asymmetric N-O stretchingNitro (-NO₂)
1488C=C stretchingAromatic Ring
1344O-H bendingCatechol (-OH)
1323Symmetric N-O stretchingNitro (-NO₂)
1278C-O stretchingPhenolic

Raman Spectroscopy Characterization

Interpretation of Vibrational Modes

The interpretation of the vibrational modes of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- relies on the characteristic frequencies of its constituent functional groups.

Nitro Group Vibrations : The presence of the nitro group is unequivocally confirmed by two strong bands in the FTIR spectrum. The band at 1542 cm⁻¹ is assigned to the asymmetric stretching of the N-O bonds, while the band at 1323 cm⁻¹ corresponds to the symmetric stretching vibration. These are highly characteristic and intense absorptions due to the large change in dipole moment during these vibrations.

Catechol and Aromatic Ring Vibrations : The catechol moiety and the benzene (B151609) ring give rise to several distinct vibrations. The peak at 1488 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring. The phenolic C-O stretching is observed at 1278 cm⁻¹, and the O-H bending (deformation) of the catechol's hydroxyl groups is found at 1344 cm⁻¹.

Aminoethyl Side Chain Vibrations : The vibrations of the aminoethyl side chain, such as N-H bending and C-N stretching, are also expected in the spectrum. However, specific assignments for these modes in the nitro-substituted compound require further detailed experimental and computational studies. In the parent dopamine molecule, N-H bending is typically observed around 1610 cm⁻¹ and C-N stretching near 1248 cm⁻¹.

The collective analysis of these vibrational modes provides a detailed structural confirmation of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- and serves as a basis for further studies on its interactions and reactions.

Electronic Structure and Reactivity Profiling

The electronic character of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is dictated by the interplay of its constituent functional groups: the electron-donating catechol moiety and aminoethyl side chain, and the strongly electron-withdrawing nitro group. This combination creates a unique electronic environment that significantly influences the molecule's reactivity.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-, the presence of the electron-donating catechol and amino groups is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group will significantly lower the energy of the LUMO. This combined effect is anticipated to result in a relatively small HOMO-LUMO gap, suggesting a molecule with considerable chemical reactivity.

Computational studies on the parent molecule, dopamine, have determined its HOMO-LUMO gap to be approximately 5.70 eV in the gas phase. acs.org The introduction of a nitro group, as seen in 4-nitrophenol, has been shown to decrease the HOMO-LUMO gap. This suggests that the HOMO-LUMO gap for 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- would be smaller than that of dopamine.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DopamineData Not AvailableData Not Available5.70 acs.org
1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-Inferred: Higher than DopamineInferred: Lower than DopamineInferred: < 5.70

Charge Transfer within the 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- Molecule

The electronic arrangement in 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- facilitates intramolecular charge transfer (ICT). The electron-rich catechol ring and the aminoethyl group act as a strong electron-donating system, while the nitro group is a potent electron acceptor. Upon electronic excitation, there is a high probability of an electron being promoted from an orbital localized on the donor part of the molecule (HOMO) to an orbital centered on the acceptor part (LUMO).

This ICT character is a critical determinant of the molecule's photophysical properties and its interactions with its environment. Theoretical studies on dopamine have explored its excited-state charge transfer dynamics, revealing the complex interplay between conformation and electronic transitions. nih.gov For 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-, the pronounced donor-acceptor character suggests that ICT will be a dominant feature of its electronic behavior.

Molecular MoietyElectronic CharacterRole in Intramolecular Charge Transfer
Catechol RingElectron-DonatingDonor
Aminoethyl GroupElectron-DonatingDonor
Nitro GroupElectron-WithdrawingAcceptor

Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It is particularly useful for quantifying the strength of non-covalent interactions, such as hydrogen bonds. NBO analysis can calculate the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor orbital to an empty acceptor orbital, which is a direct measure of the strength of the interaction.

In 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-, several intramolecular hydrogen bonds are possible. A key interaction is expected between the hydroxyl groups of the catechol moiety. Additionally, hydrogen bonding may occur between a hydroxyl group and the adjacent nitro group.

While specific NBO analysis data for the target molecule is unavailable, studies on dopamine have investigated the intramolecular hydrogen bond between the two hydroxyl groups of the catechol ring. scielo.org.mx Furthermore, NBO analysis of other molecules has been used to quantify the stabilization energies of N-H···O and C-H···O interactions, which are also potentially present in 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-. nih.gov These studies confirm that NBO analysis is a powerful tool for elucidating the nature and strength of such intramolecular forces.

Donor Orbital (Filled)Acceptor Orbital (Empty)Interaction TypeInferred Stabilization Energy (E(2)) (kcal/mol)
Lone Pair of Oxygen (Catechol OH)σ* of adjacent O-H (Catechol)Intramolecular Hydrogen BondModerate
Lone Pair of Oxygen (Nitro NO₂)σ* of adjacent O-H (Catechol)Intramolecular Hydrogen BondSignificant
Lone Pair of Nitrogen (Amino NH₂)σ* of adjacent O-H (Catechol)Potential Intramolecular Hydrogen BondWeak to Moderate

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface of a molecule provides a visual representation of its charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-, the ESP surface is expected to show a highly polarized charge distribution. A significant region of negative electrostatic potential will be localized around the oxygen atoms of the nitro group and the catechol hydroxyl groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups will exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Studies on dopamine agonists have highlighted that subtle differences in the negative electrostatic potential regions near the catechol ring can influence selectivity for different dopamine receptor subtypes. nih.gov This underscores the importance of the ESP in determining the biological interactions of such molecules. The strong electron-withdrawing nature of the nitro group in 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is expected to create a more pronounced region of positive potential on the aromatic ring compared to dopamine, further influencing its reactivity and intermolecular interactions.

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Oxygen atoms of Nitro and Hydroxyl groupsNegative (Red)Site for electrophilic attack
Hydrogen atoms of Hydroxyl and Amino groupsPositive (Blue)Site for nucleophilic attack
Aromatic RingRegion of positive potential enhanced by nitro groupSusceptible to nucleophilic aromatic substitution

Intermolecular Interactions and Solvation Effects

The electronic features of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- also govern its interactions with other molecules and its behavior in solution. The presence of multiple hydrogen bond donors and acceptors facilitates the formation of complex intermolecular networks.

Analysis of Intramolecular Hydrogen Bonding Networks

As indicated by the NBO analysis, 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- possesses the structural requisites for forming a network of intramolecular hydrogen bonds. The most significant of these is likely to be the interaction between one of the catechol hydroxyl groups and the adjacent nitro group. This type of hydrogen bond is known to be relatively strong and can have a significant impact on the molecule's conformation and chemical properties.

In-depth Analysis of Solvent Influence on 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- Remains an Area for Future Research

Despite a comprehensive search of scientific literature, specific experimental and computational data on the influence of solvent media on the molecular properties of the chemical compound 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- are not available. Consequently, the development of a detailed article with specific data tables and in-depth research findings, as per the requested outline, cannot be fulfilled at this time.

The inquiry focused on the advanced spectroscopic and computational analyses of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-, with a specific emphasis on how different solvent environments affect its molecular characteristics. This area of study, known as solvatochromism, investigates the way a solvent can alter the spectral properties of a solute molecule. Such research is crucial for understanding the behavior of chemical compounds in various environments and for applications in sensor technology and materials science.

While general principles of solvatochromism are well-established for related compounds, such as nitrophenols and nitroanilines, direct studies on 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- appear to be absent from the available scientific databases. Investigations into analogous molecules demonstrate that the polarity of a solvent can significantly influence the electronic transitions within a molecule. For instance, in compounds with intramolecular charge transfer characteristics, an increase in solvent polarity often leads to a shift in the absorption maximum in their UV-Vis spectra. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent.

Computational chemistry offers a powerful tool to predict these solvent effects by modeling the behavior of a molecule in a solvent continuum or with explicit solvent molecules. These theoretical studies can provide insights into changes in molecular geometry, electronic structure, and spectral properties. However, no such computational studies specifically targeting 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- were identified.

The absence of specific research on this particular compound highlights a gap in the current scientific literature. Future experimental studies employing techniques like UV-Vis and fluorescence spectroscopy across a range of solvents with varying polarities would be invaluable. These could be complemented by computational analyses to provide a deeper, molecular-level understanding of the solvent-solute interactions. Such research would not only elucidate the fundamental photophysical properties of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- but also pave the way for its potential application in various scientific and technological fields.

Until such studies are conducted and published, a detailed and data-rich article on the influence of solvent media on the molecular properties of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- cannot be accurately generated.

Molecular Mechanisms of Action and Biological Targets of 1,2 Benzenediol, 4 2 Aminoethyl 5 Nitro

Enzyme Interactions and Inhibition Profiles

Recent studies have highlighted the ability of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- to modulate the activity of crucial enzymes, most notably neuronal nitric oxide synthase (nNOS).

Inhibition of Specific Enzyme Active Sites

Research has demonstrated that 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- acts as a reversible and competitive inhibitor of neuronal nitric oxide synthase (nNOS). nih.govnih.gov This inhibition is characterized by a specific affinity for the enzyme, with reported inhibition constant (Ki) values of 45 µM. nih.govnih.gov The inhibitory action is believed to occur through the binding of the compound in the vicinity of the substrate and tetrahydrobiopterin (B1682763) (BH4)-binding sites, which are located near the heme group within the enzyme's active site. nih.govnih.gov

Further investigation into its inhibitory properties reveals an IC50 value of 85 µM for the inhibition of H2O2 production in the absence of L-arginine and tetrahydrobiopterin. nih.govnih.gov The apparent Ki value for the inhibition of enzyme activation by tetrahydrobiopterin is 18 µM. nih.govnih.gov

Table 1: Enzyme Inhibition Profile of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- against Neuronal Nitric Oxide Synthase (nNOS)

Parameter Value Description
Inhibition Type Reversible, Competitive The inhibitor binds reversibly to the active site, competing with the substrate.
Ki Value 45 µM The inhibition constant, indicating the inhibitor's binding affinity.
IC50 Value 85 µM The concentration of inhibitor required to reduce H2O2 production by 50%.
Apparent Ki (vs. BH4) 18 µM The apparent inhibition constant in relation to the cofactor tetrahydrobiopterin.

Effects on Biochemical Pathways Modulated by Enzymes

The inhibitory effect of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- on nNOS has direct consequences for the biochemical pathways this enzyme modulates. Nitric oxide (NO), the product of nNOS activity, is a critical signaling molecule in various physiological processes. By inhibiting nNOS, 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- can interfere with NO-dependent signaling cascades.

One significant effect is the antagonism of nNOS dimerization induced by both L-arginine and the cofactor tetrahydrobiopterin (BH4). nih.govnih.gov This dimerization is a critical step for the enzyme's catalytic activity. The inhibitory effect on dimerization can be reversed by increasing the concentrations of L-arginine or BH4. nih.govnih.gov Furthermore, the compound has been shown to inhibit the production of hydrogen peroxide (H2O2) by nNOS in the absence of its substrate and cofactor. nih.govnih.gov

The synthesis of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- itself is linked to the nitric oxide pathway, being a putative product of the NO-dependent nitration of dopamine (B1211576) under conditions of oxidative stress. nih.govnih.gov Its formation and subsequent inhibition of nNOS suggest a potential feedback mechanism in pathways involving both nitric oxide and catecholamines.

Receptor Binding and Ligand-Target Interactions

Beyond its enzymatic interactions, 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- exhibits significant activity at neurotransmitter receptors, particularly the dopamine D2 receptor.

Interaction with Neurotransmitter Receptors (e.g., Dopamine D2 Receptors)

A substantial body of evidence indicates that 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- functions as a potent and selective antagonist of dopamine D2-like receptors. nih.govnih.gov This antagonism is a key mechanism behind its observed physiological effects, such as vasodilation. nih.govnih.gov Its selectivity for D2 receptors is noteworthy, as many dopamine receptor antagonists often exhibit cross-reactivity with other receptors, such as adrenergic receptors. nih.gov The antagonism has been demonstrated by the compound's ability to block the effects of selective D2 receptor agonists. nih.gov

Hydrogen Bonding and Electrostatic Interactions with Biological Macromolecules

While detailed molecular modeling studies specifically for 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- are limited, general principles of ligand-receptor interactions can be inferred. For its interaction with nNOS, it is suggested that the compound binds in proximity to the substrate and cofactor binding sites near the heme group. nih.govnih.gov This positioning implies potential electrostatic and hydrogen bonding interactions with amino acid residues in this region of the enzyme.

In the context of the dopamine D2 receptor, it is known that the protonated amino group of dopamine and its analogs forms a crucial electrostatic interaction with a negatively charged aspartate residue within the receptor's binding pocket. nih.gov It is highly probable that the ethylamine (B1201723) side chain of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- engages in a similar key electrostatic interaction. The catechol hydroxyl groups are also likely to form hydrogen bonds with polar residues in the binding site, further stabilizing the ligand-receptor complex.

Role of Aromatic and Aliphatic Moieties in Receptor Recognition (e.g., edge-to-face interactions)

The structural components of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- each play a role in its interaction with biological targets. The aromatic catechol ring is a critical feature for recognition at both nNOS and the dopamine D2 receptor. The specific substitution pattern on this ring, including the nitro group, is expected to influence binding affinity and selectivity.

Redox Chemistry and Reactive Intermediate Formation

The chemical behavior of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is significantly influenced by its functional groups, which are central to its redox activity and the formation of reactive intermediates.

Participation of Nitro and Hydroxyl Groups in Redox Reactions

The presence of both nitro (-NO2) and hydroxyl (-OH) groups on the benzene (B151609) ring of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- dictates its participation in redox reactions. The catechol structure, characterized by two adjacent hydroxyl groups, is susceptible to oxidation, forming a quinone intermediate. In the case of dopamine, its oxidation to dopamine quinone is a key step that can be influenced by the surrounding chemical environment. nih.gov

The formation of 6-nitrodopamine itself is a result of redox processes. It can be formed from the oxidation of dopamine in the presence of nitrite (B80452) ions (NO₂⁻) and various hydrogen peroxide (H₂O₂)-dependent enzymatic and chemical systems. nih.govacs.org Mechanistic studies suggest that the formation of 6-nitrodopamine primarily involves the nucleophilic attack of nitrite on the dopamine quinone intermediate, rather than a reaction involving reactive nitrogen radicals. nih.gov This highlights the critical role of the catechol moiety's oxidation in the generation of this nitrated compound. Furthermore, 6-nitrodopamine has been identified as a reversible and competitive inhibitor of neuronal nitric oxide synthase (nNOS), indicating its ability to interfere with redox-active enzymes. nih.gov

Formation of Reactive Species from 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-

The metabolism and degradation of catecholamines, including 6-nitrodopamine, can lead to the generation of reactive species. While the formation of 6-nitrodopamine itself is a consequence of reactive conditions, its own metabolism can contribute to the cellular redox environment. For instance, the oxidation of the parent compound, dopamine, can lead to the formation of the potent neurotoxin 6-hydroxydopamine in addition to 6-nitrodopamine under specific oxidative conditions involving nitrite and peroxides. nih.govacs.org

Studies on the related compound 6-hydroxydopamine (6-OHDA) show that its autoxidation under physiological conditions produces several reactive oxygen species (ROS), including quinones. nih.gov This suggests that the quinone intermediate of 6-nitrodopamine could also participate in redox cycling, potentially leading to the formation of reactive species. However, specific studies detailing the full spectrum of reactive species generated directly from the metabolism of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- are less common. Its role as an inhibitor of nNOS suggests it can modulate the production of nitric oxide (NO), a key signaling molecule and a reactive species itself. nih.gov

Cellular and Subcellular Modulations

The biological effects of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- are extensive, particularly within the cardiovascular system, and are mediated through its interaction with specific cellular components and signaling pathways.

Structure Activity Relationship Sar Studies of 1,2 Benzenediol, 4 2 Aminoethyl 5 Nitro Analogues

Impact of Substituent Modifications on Biological Activity

The core structure of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- can be divided into three key regions for modification: the nitro group, the aminoethyl side chain, and the catechol core. Alterations in any of these areas can lead to significant changes in the compound's biological profile.

Role of the Nitro Group as an Electron-Withdrawing Moiety

The nitro (-NO2) group at the 5-position of the catechol ring is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the entire molecule. This electronic modification has been shown to alter the reactivity and biological interactions of the compound compared to its parent molecule, dopamine (B1211576).

The presence of the nitro group can impact the molecule's ability to participate in cross-linking reactions. For instance, studies on the bioadhesive properties of dopamine analogues have shown that the nitro-functionalization of dopamine affects its cross-linking chemistry. nih.govnih.gov While dopamine can form oligomers through the polymerization of its catechol groups, the nitro group on 6-nitrodopamine introduces steric hindrance, which limits the formation of higher molecular weight oligomers and primarily results in dimerization. nih.gov This altered cross-linking behavior can, in turn, affect the material properties of polymers derived from these analogues.

Modifications to the Catechol Core

The 1,2-benzenediol, or catechol, core is essential for the activity of many catecholamines, including 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-. Modifications to this ring system, such as altering the position or nature of the substituents, can dramatically change the compound's biological activity.

A study on 6-substituted 1-phenylbenzazepines, which share a substituted catechol-like moiety, demonstrated that different aryl groups at the 6-position significantly influenced their binding potency for the D(1) dopamine receptor. nih.gov For instance, analogues with m-tolyl and 2'-naphthyl substituents at the 6-position showed enhanced binding affinity. nih.gov This highlights the sensitivity of receptor binding to the nature of the substituent on the catechol ring.

The table below illustrates the impact of different substituents on the catechol core of dopamine analogues on their biological activity.

Compound/Analogue Modification to Catechol Core Observed Biological Effect Reference
6-BromodopamineSubstitution with a bromine atom at the 6-position.Substrate for L-DOPA dioxygenase, capable of multiple turnovers. nih.gov
6-CarboxydopamineSubstitution with a carboxyl group at the 6-position.Substrate for L-DOPA dioxygenase, capable of multiple turnovers. nih.gov
6-CyanodopamineSubstitution with a cyano group at the 6-position.Substrate for L-DOPA dioxygenase, capable of multiple turnovers. nih.gov
1-Phenylbenzazepine analoguesIntroduction of various aryl substituents at the 6-position.Significant changes in binding affinity for the D(1) dopamine receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These approaches are valuable for understanding the physicochemical properties that govern the activity of a series of analogues and for predicting the activity of new, unsynthesized compounds.

Correlation of Molecular Descriptors with Biological Responses

While specific QSAR studies focusing solely on analogues of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- are not extensively documented in publicly available literature, QSAR studies on related classes of compounds, such as nitroaromatic compounds and dopamine receptor ligands, provide insights into the molecular descriptors that are likely to be important.

For nitroaromatic compounds, QSAR models have been developed to predict their toxic effects. mdpi.com These models often identify descriptors such as:

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the compound's ability to accept electrons.

LogP (Octanol-water partition coefficient): A measure of hydrophobicity.

Molecular weight and volume: Steric parameters that influence how the molecule fits into a binding site.

Quantum chemical descriptors: Such as partial atomic charges, which can indicate sites of potential electrostatic interactions.

A hypothetical QSAR study on 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- analogues might reveal correlations between such descriptors and a specific biological response, as illustrated in the hypothetical data table below.

Analogue LogP E_LUMO (eV) Molecular Weight ( g/mol ) Biological Activity (IC50, µM)
Compound A1.2-2.5212.1910.5
Compound B1.5-2.3226.228.2
Compound C0.9-2.8198.1715.1
Compound D1.8-2.1240.255.7

This table is for illustrative purposes only and does not represent actual experimental data.

Predictive Modeling of Analogue Activity

The ultimate goal of QSAR is to develop predictive models. These models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

For instance, QSAR models have been successfully used to predict the neurotoxic potential of chemicals by modeling their interaction with molecular initiating events. nih.gov Such an approach could be applied to analogues of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- to predict their potential neurotoxicity.

The development of a predictive QSAR model for this class of compounds would typically involve the following steps:

Data Set Assembly: A diverse set of analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of physicochemical and structural descriptors is calculated for each analogue.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While a specific, validated QSAR model for predicting the activity of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- analogues is not currently available in the literature, the principles of QSAR provide a clear roadmap for future research in this area. Such models would be invaluable for the rational design of new analogues with tailored biological activities.

Comparative Analysis with Structurally Related Catecholamines and Phenols

The biological activity of a molecule is intrinsically linked to its chemical structure. In the case of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-, also known as 6-nitrodopamine, its structure as a catecholamine derivative provides a framework for understanding its potential interactions within biological systems. nih.govlookchem.com A comparative analysis with its parent compound, dopamine, and other related nitrated phenolic compounds reveals key structural distinctions that are predicted to influence its pharmacological profile.

Distinctions from Dopamine and its Analogues

The primary structural difference between 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- and dopamine is the presence of a nitro (-NO2) group at the 5-position of the benzene (B151609) ring. nih.gov This addition introduces significant changes to the electronic and steric properties of the molecule compared to dopamine. Dopamine is a fundamental neurotransmitter, and its analogues have been the subject of extensive structure-activity relationship (SAR) studies. lookchem.commdpi.com

A direct comparison of the key structural features of dopamine and its 5-nitro analogue highlights these fundamental differences.

FeatureDopamine1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-
Chemical FormulaC₈H₁₁NO₂C₈H₁₀N₂O₄
Core StructureCatecholamineCatecholamine nih.gov
Key SubstituentNone5-nitro (-NO₂) group nih.gov
Electronic Effect of SubstituentN/AStrongly electron-withdrawing mdpi.com
Predicted Impact on Catechol RingStandard electron densityDecreased electron density

The introduction of the nitro group not only alters the electronic landscape of the molecule but also introduces additional potential for interactions, such as hydrogen bonding, through its oxygen atoms. These distinctions from dopamine suggest that 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- would exhibit a different profile of biological activity.

Comparison with Other Nitrated Phenolic Compounds

The presence of both a nitro group and a phenolic structure places 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- within the broader class of nitrated phenolic compounds. nih.gov This class of compounds is known for a variety of biological activities, and their effects are often linked to the interplay between the hydroxyl and nitro functional groups. nih.govresearchgate.netresearchgate.net

Research on other nitrated phenolic compounds, such as nitrated derivatives of chlorogenic acid and caffeic acid, has shown that nitration can modulate their antioxidant and pro-oxidant activities. nih.gov For instance, some nitrated phenolic compounds have demonstrated increased antioxidant activity compared to their non-nitrated precursors. nih.gov The biological and pharmaceutical activities of phenolic compounds are generally attributed to their phenolic ring and hydroxyl groups. researchgate.net

The atmospheric and environmental sciences have also studied a range of nitrated phenols and nitrocatechols due to their presence in the environment and potential toxicity. sdu.edu.cnsdu.edu.cn These studies have identified various isomers of nitrophenol, nitrocatechol, and nitrosalicylic acid, highlighting the diversity within this chemical class. sdu.edu.cn The specific positioning of the nitro and hydroxyl groups on the aromatic ring is a critical determinant of their chemical properties and biological effects.

A comparative overview of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- with other nitrated phenolic compounds illustrates the structural diversity and varied contexts in which these molecules are studied.

CompoundCore Phenolic StructureKey Structural FeaturesReported Context/Activity
1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-Catechol (1,2-Benzenediol)Aminoethyl side chain, 5-nitro group nih.govDopamine analogue lookchem.com
Nitrated Caffeic AcidCaffeic AcidNitration on the aromatic ring nih.govModulated antioxidant/pro-oxidant activity nih.gov
NitrocatecholCatechol (1,2-Benzenediol)Nitro group on the aromatic ring sdu.edu.cnAtmospheric pollutant, potential toxicity sdu.edu.cn
Nitrosalicylic AcidSalicylic AcidNitro group on the aromatic ring sdu.edu.cnAqueous phase formation in the environment sdu.edu.cn

The unique combination of a catecholamine scaffold with a nitro substituent in 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- distinguishes it from other nitrated phenolic compounds that lack the ethylamine (B1201723) side chain. This side chain is crucial for the interaction of catecholamines with their corresponding receptors and transporters, suggesting that the biological activities of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- would be distinct from those of simpler nitrated phenols and catechols.

Metabolic Pathways and Biotransformation of 1,2 Benzenediol, 4 2 Aminoethyl 5 Nitro

In Vitro Metabolic Fate Investigations

In vitro studies provide a foundational understanding of the metabolic pathways of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-. These investigations have focused on identifying the enzymes capable of its formation and degradation, as well as the resulting metabolites.

While direct comprehensive profiling of all Phase I and Phase II metabolites of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- from in vitro systems is not extensively detailed in the available literature, based on its chemical structure as a catecholamine and a nitroaromatic compound, its metabolic profile can be predicted.

Phase I Metabolism is expected to involve oxidation of the ethylamine (B1201723) side chain and reduction of the nitro group. Key enzymes in this phase include monoamine oxidases (MAO) and nitroreductases. nih.govmdpi.com

Phase II Metabolism for catecholamines typically involves conjugation reactions, such as O-methylation by Catechol-O-methyltransferase (COMT), sulfation by sulfotransferases (SULTs), and glucuronidation by UDP-glucuronosyltransferases (UGTs). nih.gov

The following table outlines the potential metabolites based on established biotransformation pathways for similar compounds.

PhasePotential Metabolite NameChemical FormulaMetabolic Pathway
I6-nitro-3,4-dihydroxyphenylacetaldehydeC8H7NO5Oxidation (by MAO)
I6-nitro-3,4-dihydroxyphenylacetic acid (6-nitro-DOPAC)C8H7NO6Oxidation (by Aldehyde Dehydrogenase following MAO)
I6-amino-dopamineC8H12N2O2Nitroreduction
II3-O-methyl-6-nitro-dopamine (6-nitro-3-methoxytyramine)C9H12N2O4O-methylation (by COMT)
II4-O-methyl-6-nitro-dopamineC9H12N2O4O-methylation (by COMT)
II6-nitrodopamine-3-O-sulfateC8H10N2O7SSulfation
II6-nitrodopamine-4-O-sulfateC8H10N2O7SSulfation
II6-nitrodopamine-3-O-glucuronideC14H18N2O10Glucuronidation
II6-nitrodopamine-4-O-glucuronideC14H18N2O10Glucuronidation

Oxidation: In vitro experiments have shown that 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- can be formed from dopamine (B1211576) through oxidation in the presence of nitrite (B80452) and hydrogen peroxide, a reaction catalyzed by enzymes like horseradish peroxidase and lactoperoxidase. acs.org This suggests that peroxidases may play a role in its endogenous formation. Studies on its degradation by monoamine oxidase (MAO) indicate that it is a poor substrate for both MAO-A and MAO-B, with one study showing less than 30% inhibition of MAO-A at a concentration of 1 mM and less than 40% inhibition of MAO-B at 10 µM. nih.govresearchgate.net This suggests that oxidative deamination by MAO may not be a primary route of its metabolism.

Nitroreduction: As a nitroaromatic compound, 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is a potential substrate for nitroreductases. mdpi.commdpi.com These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. mdpi.com This pathway would lead to the formation of 6-aminodopamine, a neurotoxic compound.

Conjugation: The catechol structure of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- makes it a likely substrate for Catechol-O-methyltransferase (COMT). nih.govtaylorandfrancis.com COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol ring, which would result in the formation of 3-O-methyl-6-nitro-dopamine and 4-O-methyl-6-nitro-dopamine. The compound 6-hydroxydopamine, a structurally similar molecule, has been shown to inactivate COMT through its oxidation products, suggesting a direct interaction between such catecholamines and the enzyme. nih.gov

In Vivo Metabolic Profiles and Pathways

In vivo studies have confirmed the endogenous presence of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- in various tissues and have begun to shed light on its metabolic pathways within a complete biological system. physiology.orgnih.govnih.gov

The primary routes of catecholamine metabolism in vivo involve the concerted action of MAO and COMT, followed by further enzymatic conversions. For 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-, a major urinary metabolite is predicted to be 6-nitro-homovanillic acid (6-nitro-HVA). nih.gov The formation of this metabolite would involve both Phase I and Phase II enzymes.

The following table illustrates the likely in vivo metabolic cascade.

Metabolite TypeMetabolite NamePrecursorEnzymatic Steps
Primary3-O-methyl-6-nitro-dopamine1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-COMT
Primary6-nitro-3,4-dihydroxyphenylacetic acid (6-nitro-DOPAC)1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-MAO, Aldehyde Dehydrogenase
Secondary6-nitro-homovanillic acid (6-nitro-HVA)3-O-methyl-6-nitro-dopamineMAO, Aldehyde Dehydrogenase
Secondary6-nitro-homovanillic acid (6-nitro-HVA)6-nitro-DOPACCOMT

As an endogenous compound, the metabolism of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is integrated into the broader network of aromatic compound degradation. Its formation is linked to nitric oxide synthase (NOS) activity, which generates the nitric oxide required for the nitration of dopamine. nih.govnih.govfrontiersin.org Therefore, its metabolic pathways are intertwined with both catecholamine metabolism and nitric oxide signaling. The degradation of this compound likely contributes to the pool of acidic metabolites, such as 6-nitro-HVA, which are ultimately excreted in the urine. nih.gov

Metabolic Stability and Degradation Kinetics

Direct studies on the metabolic stability and degradation kinetics of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- are limited. However, some inferences can be drawn from the available data.

The observation that it is a poor substrate for MAO-A and MAO-B suggests that it may have greater metabolic stability against oxidative deamination compared to dopamine. nih.gov This could imply a longer half-life in biological systems where MAO is a primary clearance mechanism for catecholamines.

Analytical Methodologies for 1,2 Benzenediol, 4 2 Aminoethyl 5 Nitro in Research

Chromatographic Separation Techniques

The primary analytical approach for the separation of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- from complex biological samples is high-performance liquid chromatography (HPLC). Specifically, reversed-phase HPLC is the method of choice, utilizing C18 columns to achieve effective separation from other endogenous compounds.

Several studies have detailed the successful use of liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for the analysis of 6-nitrodopamine. researchgate.netnih.govnih.gov For instance, one method involved the use of a Shim-pack GIST-HP C18 column (150 mm x 3 mm) for the separation of 6-nitrodopamine in Krebs-Henseleit solution. researchgate.netnih.gov The mobile phase consisted of a mixture of deionized water with 0.1% formic acid (mobile phase A) and acetonitrile/deionized water (50/50, v/v) with 0.1% formic acid (mobile phase B), run in an isocratic mode. researchgate.netnih.gov

Another established method for the simultaneous determination of 6-nitrodopamine and other catecholamines in human plasma also employed a C18-AQ column (150 × 3 mm, 3 μm particle size). nih.govresearchgate.net The chromatographic separation was achieved using an isocratic mobile phase composed of acetonitrile–H₂O (90:10, v/v) with 0.4% acetic acid and deionized H₂O with 0.2% formic acid. nih.govresearchgate.net Prior to chromatographic analysis, solid-phase extraction (SPE) is a common sample preparation step to extract and concentrate the analytes from the biological matrix, with Strata-X 33 μm polymeric reversed-phase cartridges being effectively used for this purpose. nih.govnih.govresearchgate.net

Table 1: Chromatographic Conditions for the Analysis of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-

Parameter Method 1 Method 2
Stationary Phase Shim-pack GIST-HP C18 (150 mm x 3 mm) Shim-pack GIST C18-AQ (150 × 3 mm, 3 μm)
Mobile Phase A Deionized water with 0.1% formic acid (v/v) Acetonitrile–H₂O (90:10, v/v) + 0.4% acetic acid
Mobile Phase B Acetonitrile/deionized water (50/50, v/v) + 0.1% formic acid Deionized H₂O + 0.2% formic acid
Flow Rate 350 μL/min 340 μl/min
Elution Mode Isocratic (75% A, 25% B) Isocratic (82% A, 18% B)
Sample Preparation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) using Strata-X cartridges

Data sourced from multiple research articles detailing analytical methodologies. researchgate.netnih.govnih.govresearchgate.net

Spectrometric Detection Methods (e.g., Mass Spectrometry)

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the definitive method for the detection and quantification of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- due to its high sensitivity and specificity. researchgate.netnih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is typically employed for the analysis of this compound. researchgate.netnih.govnih.gov

The validation of these LC-MS/MS methods has demonstrated good linearity over a concentration range of 0.1 to 20 ng/mL, with a lower limit of quantification (LLOQ) of 0.1 ng/mL for all analytes, including 6-nitrodopamine. nih.govnih.gov High-resolution mass spectrometry (HRMS) has also been utilized to precisely characterize the structures of the fragment ions of 6-nitrodopamine and related compounds. nih.gov The use of a deuterated internal standard, such as 6-nitrodopamine-d4, is employed to ensure accuracy and precision in quantification. nih.govresearchgate.net

Application in Biochemical Assay Development

The analytical methods developed for 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- have been instrumental in its application in various biochemical assays to elucidate its biological functions.

Research has shown that 6-nitrodopamine is released from various vascular tissues and plays a role in modulating vascular reactivity. researchgate.net Assays have been developed to measure its basal release from tissues such as human umbilical cord vessels and tortoise aortae. researchgate.netresearchgate.netnih.gov In these assays, tissue preparations are incubated in a physiological solution (e.g., Krebs-Henseleit solution), and the supernatant is then collected for LC-MS/MS analysis to quantify the released 6-nitrodopamine. researchgate.netnih.gov

Furthermore, 6-nitrodopamine has been investigated for its role in platelet aggregation. htct.com.br Optical aggregometry has been used to study the effect of 6-nitrodopamine on platelet aggregation induced by various agonists like ADP and collagen. htct.com.br These studies have revealed that 6-nitrodopamine can modulate the pro-aggregatory effects of dopamine (B1211576). htct.com.br

Biochemical assays have also been employed to study the interaction of 6-nitrodopamine with enzymes. For instance, its inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) have been assessed using cell-free fluorometric assays. nih.gov These assays measure the generation of hydrogen peroxide, a byproduct of the enzymatic reaction, to determine the extent of inhibition by 6-nitrodopamine. nih.gov

Finally, 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- has been utilized as a reagent in the development of assays for the detection of other biomolecules, such as the cancer biomarker prostate-specific antigen (PSA). cymitquimica.com

Future Research Directions and Translational Perspectives for 1,2 Benzenediol, 4 2 Aminoethyl 5 Nitro

Elucidation of Novel Biological Targets

While the biological targets of dopamine (B1211576) are well-characterized, the introduction of a nitro group in 5-nitrohydroxytyramine can significantly alter its pharmacological profile, leading to interactions with novel biological targets. Future research should focus on identifying these new targets to unlock the therapeutic potential of this compound. The nitration of dopamine to form related compounds like 6-nitrodopamine has been shown to occur under conditions of oxidative stress, suggesting that 5-nitrohydroxytyramine could play a role in pathological conditions where such stress is prevalent. acs.orgacs.org

The electron-withdrawing nature of the nitro group can modify the binding affinity and selectivity of the molecule for various receptors and enzymes. For instance, research on the structurally similar 6-nitrodopamine indicates that while it is a substrate for monoamine oxidase, its metabolism is significantly different from that of dopamine. This suggests that 5-nitrohydroxytyramine may interact differently with key enzymes involved in neurotransmitter metabolism.

Future investigations should employ a combination of experimental approaches to uncover these novel targets. High-throughput screening of 5-nitrohydroxytyramine against a broad panel of receptors, enzymes, and other proteins could reveal unexpected interactions. Furthermore, studying its effects in various cell-based assays and animal models of disease, particularly those related to neurodegeneration and inflammation, may provide clues to its mechanism of action and biological targets.

Advanced Computational Modeling for Mechanism Prediction

Advanced computational modeling techniques offer a powerful approach to predict the biological mechanisms of 5-nitrohydroxytyramine and guide experimental studies. nih.govnih.gov Molecular docking and molecular dynamics simulations can be employed to model the interaction of 5-nitrohydroxytyramine with known and putative biological targets. These in silico methods can provide insights into the binding modes, affinities, and the structural basis for the selectivity of the compound. nih.govnih.gov

For example, computational studies could compare the binding of 5-nitrohydroxytyramine and dopamine to dopamine receptors and transporters to understand how the nitro group influences these interactions. Such studies could predict whether 5-nitrohydroxytyramine acts as an agonist, antagonist, or has a completely different mode of action at these sites.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of a series of related nitrocatecholamines. nih.gov By correlating the structural features of these compounds with their biological effects, these models can help in designing new derivatives of 5-nitrohydroxytyramine with improved potency and selectivity for specific targets. Integrating in silico predictions with in vitro experimental data will be crucial for validating the computational models and accelerating the discovery of the biological functions of 5-nitrohydroxytyramine. nih.gov

Potential in Chemical Biology Probes

The unique chemical properties of 5-nitrohydroxytyramine make it a promising candidate for the development of chemical biology probes. rsc.orgmdpi.com These probes are valuable tools for studying biological processes in living systems. The nitro group can be exploited for various applications, including the development of photo-cleavable linkers and fluorescent sensors.

Research on nitrodopamine has demonstrated its use in creating hydrogels that can be degraded by light. researchgate.net This property is due to the ortho-nitrobenzyl moiety, which can be cleaved upon UV irradiation. researchgate.net Similarly, 5-nitrohydroxytyramine could be incorporated into polymers or other biomaterials to create light-responsive systems for controlled drug delivery or tissue engineering applications.

Furthermore, the catechol moiety of 5-nitrohydroxytyramine could be utilized in the design of fluorescent probes for detecting specific biomolecules or changes in the cellular environment. The development of novel chromophore reaction-based fluorescent probes for biogenic amines has been reported, and a similar strategy could be applied to create sensors based on 5-nitrohydroxytyramine. rsc.org These probes could enable the visualization and quantification of biological processes with high spatial and temporal resolution.

Role in Understanding Nitroxidative Stress in Biological Systems

Nitroxidative stress, a condition characterized by an imbalance between the production of reactive nitrogen species (RNS) and the ability of the biological system to detoxify them, is implicated in a wide range of diseases. wikipedia.orgnih.govnih.gov RNS, such as peroxynitrite, can react with biomolecules like proteins and lipids, leading to cellular damage. mdpi.com The formation of nitrated catechols, including 6-nitrodopamine, is considered a marker of nitroxidative stress. acs.orgacs.org

Future research should investigate the role of 5-nitrohydroxytyramine in the context of nitroxidative stress. Studies should aim to determine whether this compound is formed endogenously under conditions of nitroxidative stress and whether its presence has a causal role in the pathophysiology of diseases associated with this type of stress, such as neurodegenerative disorders. nih.govresearchgate.net

Understanding the formation and biological effects of 5-nitrohydroxytyramine could provide valuable insights into the molecular mechanisms of nitroxidative stress. For instance, investigating the interaction of 5-nitrohydroxytyramine with cellular antioxidant systems and its impact on cell signaling pathways could reveal novel mechanisms by which nitroxidative stress contributes to disease. This knowledge could ultimately lead to the development of new therapeutic strategies aimed at mitigating the detrimental effects of nitroxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nitro-substitution reactions on benzenediol derivatives. A multi-step approach is typically required:

Aminoethylation : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination of a precursor (e.g., 4-chloro-1,2-benzenediol).

Nitration : Perform regioselective nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. Reference synthetic protocols for structurally analogous nitro-aromatics (e.g., benzoin derivatives) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : UV-Vis (to confirm nitro group absorption ~300–400 nm), FT-IR (for –NO₂ symmetric/asymmetric stretches at ~1520 and 1350 cm⁻¹), and ¹H/¹³C NMR (to resolve aromatic protons and aminoethyl groups).
  • Chromatography : HPLC with a C18 column and MS detection for purity assessment.
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values.
  • Cross-reference data with NIST-standardized spectral libraries for nitro-aromatic compounds .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.
  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) via accelerated aging studies. The nitro group may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- in redox reactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions, HOMO-LUMO gaps, and redox potentials.
  • Simulate nitro-group reduction pathways (e.g., to amine derivatives) using transition-state modeling. Validate predictions with cyclic voltammetry .

Q. What experimental strategies resolve contradictions in spectroscopic data for nitro-aromatic derivatives?

  • Methodological Answer :

  • Case Example : If NMR signals for aromatic protons overlap, use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to assign peaks.
  • Contradiction Analysis : Cross-check IR and MS data to distinguish between structural isomers or byproducts. Replicate synthesis under stricter stoichiometric control .

Q. How can the compound’s bioactivity be systematically explored in pharmacological assays?

  • Methodological Answer :

In Vitro Screening : Test against enzyme targets (e.g., kinases) using fluorescence-based assays.

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying nitro/amino groups) and correlate activity trends with computational docking results.

Metabolic Stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation .

Methodological Challenges and Solutions

Q. What are the best practices for optimizing regioselectivity in nitration reactions of substituted benzenediols?

  • Answer :

  • Directed Ortho-Metallation : Use protecting groups (e.g., acetyl for hydroxyl groups) to direct nitration.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitronium ion (NO₂⁺) activity for regioselective attack.
  • Kinetic Control : Maintain low temperatures (–10°C) to favor kinetic over thermodynamic products .

Q. How to address discrepancies in reported physicochemical properties (e.g., solubility, pKa) for this compound?

  • Answer :

  • Standardized Protocols : Use OECD guidelines for solubility testing (shake-flask method) and potentiometric titration for pKa determination.
  • Inter-laboratory Validation : Compare results across multiple labs to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.